molecular formula C11H10N2O2 B7529872 2-(2-Hydroxyquinolin-3-yl)acetamide

2-(2-Hydroxyquinolin-3-yl)acetamide

Cat. No. B7529872
M. Wt: 202.21 g/mol
InChI Key: SVINTFJAGHIIMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxyquinolin-3-yl)acetamide, commonly known as 2-HQA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in several fields. This compound is a derivative of quinoline, which is a heterocyclic aromatic compound. The unique chemical structure of 2-HQA has made it an attractive compound for researchers to study its synthesis method, mechanism of action, and biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-HQA is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis. This effect is thought to be due to the ability of 2-HQA to chelate metal ions, such as copper and iron, which are essential for the growth of cancer cells. By chelating these metal ions, 2-HQA disrupts the redox balance of cancer cells, leading to oxidative stress and ultimately apoptosis.
Biochemical and Physiological Effects
2-HQA has been shown to have several biochemical and physiological effects. In addition to its ability to chelate metal ions, 2-HQA has been shown to have antioxidant properties. This property makes it a potential candidate for the treatment of diseases caused by oxidative stress, such as Alzheimer's disease and Parkinson's disease. 2-HQA has also been shown to have anti-inflammatory properties, which makes it a potential candidate for the treatment of inflammatory diseases, such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

The advantages of using 2-HQA in lab experiments include its well-established synthesis method, its ability to chelate metal ions, and its potential applications in several fields. However, there are also limitations to using 2-HQA in lab experiments. For example, 2-HQA is not soluble in water, which can make it difficult to use in aqueous solutions. Additionally, 2-HQA can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the research of 2-HQA. One potential direction is the development of 2-HQA derivatives with improved properties, such as increased solubility in water or decreased toxicity. Another potential direction is the study of the mechanism of action of 2-HQA in more detail, which could lead to the development of new treatments for diseases such as cancer and Alzheimer's disease. Additionally, the use of 2-HQA in the synthesis of metal-organic frameworks could lead to the development of new materials with potential applications in several fields.

Synthesis Methods

The synthesis of 2-HQA involves the reaction of 2-hydroxy-3-formylquinoline with ethylamine. This reaction results in the formation of 2-(2-hydroxyquinolin-3-yl)acetamide. The reaction can be carried out in the presence of a catalyst, such as sodium ethoxide, to increase the yield of the product. The synthesis of 2-HQA is a straightforward process and has been well established in the literature.

Scientific Research Applications

2-HQA has been extensively researched for its potential applications in several fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, 2-HQA has been studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, which is the programmed cell death of cancer cells. In biochemistry, 2-HQA has been studied for its ability to chelate metal ions, such as copper and iron. This property makes it a potential candidate for the treatment of diseases caused by metal ion toxicity, such as Wilson's disease and hemochromatosis. In materials science, 2-HQA has been studied for its potential use as a ligand in the synthesis of metal-organic frameworks (MOFs). MOFs are a class of materials that have potential applications in gas storage, catalysis, and drug delivery.

properties

IUPAC Name

2-(2-oxo-1H-quinolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c12-10(14)6-8-5-7-3-1-2-4-9(7)13-11(8)15/h1-5H,6H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVINTFJAGHIIMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)N2)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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